molecular formula C23H23N3O4S B6036925 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE

5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE

Cat. No.: B6036925
M. Wt: 437.5 g/mol
InChI Key: MITMCOHTJREVQY-UHFFFAOYSA-N
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Description

5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, benzyl, hydroxy, morpholino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions such as solvent, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. Examples include:

  • 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-METHYL-4(3H)-PYRIMIDINONE
  • 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-ETHYL-4(3H)-PYRIMIDINONE

Uniqueness

The uniqueness of 5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-20(25-11-13-30-14-12-25)16-31-23-24-21(28)19(15-17-7-3-1-4-8-17)22(29)26(23)18-9-5-2-6-10-18/h1-10,28H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITMCOHTJREVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=C(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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